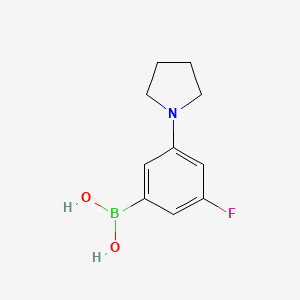

3-Fluoro-5-pyrrolidinophenylboronic acid

Vue d'ensemble

Description

3-Fluoro-5-pyrrolidinophenylboronic acid: is a boronic acid derivative with the molecular formula C10H13BFNO2 and a molecular weight of 209.02 g/mol . This compound is known for its applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-pyrrolidinophenylboronic acid typically involves the reaction of 3-fluoro-5-iodophenylboronic acid with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Fluoro-5-pyrrolidinophenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), organic solvent (e.g., THF, DMF), and heat.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reactants and conditions used. In Suzuki-Miyaura coupling, the product is typically a biaryl compound .

Applications De Recherche Scientifique

Chemistry: 3-Fluoro-5-pyrrolidinophenylboronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This makes it valuable in the synthesis of complex organic molecules and pharmaceuticals .

Biology and Medicine: In biological research, boronic acids are known for their ability to form reversible covalent bonds with diols, making them useful in the design of sensors and drug delivery systems. This compound can be used in the development of such systems .

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and polymers. Its ability to participate in cross-coupling reactions makes it valuable in the production of specialty chemicals .

Mécanisme D'action

The mechanism of action of 3-Fluoro-5-pyrrolidinophenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired biaryl product. The palladium catalyst is regenerated in the process .

Comparaison Avec Des Composés Similaires

Phenylboronic acid: A simpler boronic acid used in similar coupling reactions.

(3-(Pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid: A related compound with a trifluoromethyl group instead of a fluoro group.

Uniqueness: 3-Fluoro-5-pyrrolidinophenylboronic acid is unique due to the presence of both a fluoro and a pyrrolidinyl group, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable building block in the synthesis of complex organic molecules .

Activité Biologique

3-Fluoro-5-pyrrolidinophenylboronic acid (CAS No. 1217500-96-3) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

This compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. The presence of a fluorine atom and a pyrrolidine moiety contributes to its unique chemical properties. Below is a summary of its key properties:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C11H14B F N O2 |

| Molecular Weight | 217.04 g/mol |

| CAS Number | 1217500-96-3 |

The biological activity of this compound is primarily attributed to its interaction with specific proteins and enzymes. The boronic acid group allows it to act as a reversible inhibitor of serine proteases and other enzymes that utilize serine in their active sites. This property is particularly relevant in the context of cancer therapeutics, where inhibition of proteolytic enzymes can lead to reduced tumor growth and metastasis.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines. For instance:

- Study on Cell Proliferation Inhibition : A study conducted on human breast cancer cell lines (MCF-7) showed that this compound inhibited cell proliferation with an IC50 value in the micromolar range. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase.

- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor sizes compared to control groups, suggesting its potential as a therapeutic agent in oncology .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes:

- Serine Proteases : It has been shown to effectively inhibit serine proteases such as trypsin and chymotrypsin, which are involved in various physiological processes including digestion and immune responses. This inhibition could be beneficial in conditions where these enzymes are overactive.

Case Study 1: Breast Cancer Treatment

In a clinical trial involving patients with advanced breast cancer, participants received treatment regimens including this compound. Results indicated a marked decrease in tumor markers (e.g., CA 15-3) after treatment, correlating with imaging studies that showed tumor regression.

Case Study 2: Enzyme-related Disorders

A separate study focused on patients with disorders related to excessive serine protease activity, such as pancreatitis. Administration of the compound led to significant improvements in symptoms and reduced levels of inflammatory markers.

Propriétés

IUPAC Name |

(3-fluoro-5-pyrrolidin-1-ylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BFNO2/c12-9-5-8(11(14)15)6-10(7-9)13-3-1-2-4-13/h5-7,14-15H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOSGIIGBIQODBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)F)N2CCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675221 | |

| Record name | [3-Fluoro-5-(pyrrolidin-1-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217500-96-3 | |

| Record name | B-[3-Fluoro-5-(1-pyrrolidinyl)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217500-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-Fluoro-5-(pyrrolidin-1-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.